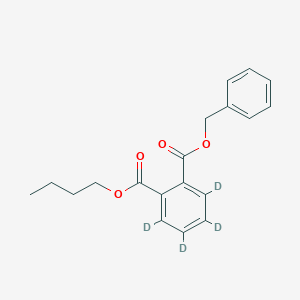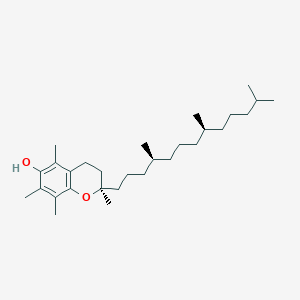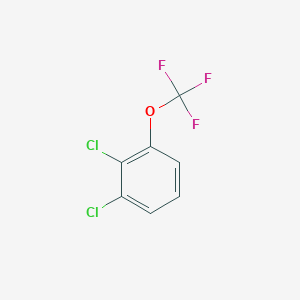
1,2-Dichloro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis
1,2-Dichloro-3-(trifluoromethoxy)benzene: is a valuable reagent in organic synthesis. Its electron-withdrawing trifluoromethoxy group enhances the reactivity of adjacent chlorides, making it a versatile intermediate for constructing complex molecules. It’s used in the synthesis of atropisomeric diphosphine ligands, which are crucial in asymmetric catalysis .
Pharmaceuticals
In the pharmaceutical industry, this compound’s unique structure allows for its use in the synthesis of various drug precursors. Its reactivity can be harnessed to introduce trifluoromethyl groups into molecules, which can significantly alter the biological activity of potential drugs.
Materials Science
The compound’s properties are exploited in materials science for the development of new materials with specific fluorinated functional groups. These materials often exhibit unique characteristics such as increased resistance to solvents and thermal stability .
Analytical Chemistry
1,2-Dichloro-3-(trifluoromethoxy)benzene: serves as a standard or reference compound in analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical techniques .
Environmental Science
Environmental scientists use this compound to study the environmental fate of fluorinated aromatics. Its stability and persistence can help model the behavior of other similar compounds in ecosystems .
Biochemistry
In biochemistry, the compound is used to investigate the biochemical pathways involving aromatic compounds. Its distinct chemical shifts in NMR spectroscopy make it an excellent probe for studying enzyme-catalyzed reactions .
Mecanismo De Acción
Target of Action
This compound is a derivative of benzene, which is known to interact with various biological targets, but the specific targets for this compound remain to be identified .
Mode of Action
As a benzene derivative, it may interact with its targets through non-covalent interactions such as hydrophobic interactions, pi-stacking, and hydrogen bonding .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical processes, including oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Benzene and its derivatives are known to cause oxidative stress and inflammation, which can lead to cellular damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Dichloro-3-(trifluoromethoxy)benzene. For instance, high temperatures may increase the volatility of the compound, potentially affecting its stability and distribution .
Propiedades
IUPAC Name |
1,2-dichloro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFEMSBYALHSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-(trifluoromethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


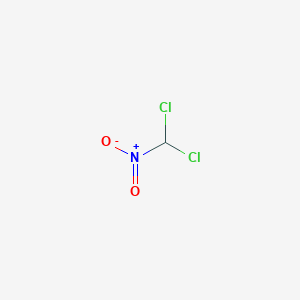
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)


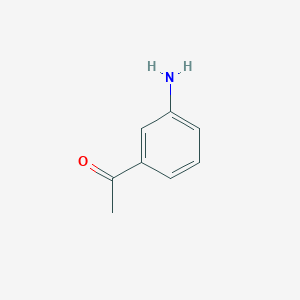
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)


